A Comprehensive Technical Guide to 2-Hydroxy-5-methylbenzophenone (CAS No. 1470-57-1)
A Comprehensive Technical Guide to 2-Hydroxy-5-methylbenzophenone (CAS No. 1470-57-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Hydroxy-5-methylbenzophenone, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document covers its fundamental chemical and physical properties, detailed synthesis protocols, and its role as a key intermediate in the synthesis of bioactive molecules, particularly coumarin (B35378) derivatives with potential antimicrobial applications. Furthermore, this guide presents experimental protocols for the synthesis and evaluation of these derivatives and outlines a logical workflow for their development.
Chemical and Physical Properties
2-Hydroxy-5-methylbenzophenone, also known as (2-hydroxy-5-methylphenyl)(phenyl)methanone, is a substituted benzophenone.[1][2] Its chemical structure features a benzoyl group attached to a p-cresol (B1678582). This compound is a solid at room temperature and is utilized in various chemical syntheses.[1]
Identification and General Properties
| Property | Value | Source |
| CAS Number | 1470-57-1 | [1][3][4][5] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |
| Molecular Weight | 212.24 g/mol | [3][4][5] |
| IUPAC Name | (2-hydroxy-5-methylphenyl)(phenyl)methanone | [1] |
| Synonyms | 2-Benzoyl-4-methylphenol, 5-Methyl-2-hydroxybenzophenone | [1][2] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 83-85 °C | [5] |
| Boiling Point | 312.08 °C (estimated) | [1] |
| pKa | 8.24 ± 0.43 (Predicted) | [1] |
| LogP | 3.76 | [4] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
Spectroscopic Data
| Technique | Key Data Points | Source |
| UV-Vis | Spectra available in the NIST WebBook | [1] |
| IR Spectrum | Data available in the NIST WebBook | [1] |
| ¹³C NMR | Spectra available in PubChem | |
| Mass Spectrum | Data available in the NIST WebBook | [1] |
Synthesis of 2-Hydroxy-5-methylbenzophenone
Detailed experimental protocols for the synthesis of 2-Hydroxy-5-methylbenzophenone are crucial for its application in research and development. Two common methods are outlined below.
Method 1: Fries Rearrangement of p-Cresyl Benzoate
This method involves the reaction of p-cresol with benzoyl chloride, followed by a Fries rearrangement catalyzed by aluminum chloride.
Experimental Protocol:
-
Esterification: In a reaction vessel, dissolve 27 g (0.25 mol) of p-cresol and 38 g (0.3 mol) of dimethylcyclohexylamine in 150 ml of chlorobenzene.
-
Add 35.1 g (0.25 mol) of benzoyl chloride dropwise over one hour. The temperature will increase to approximately 50°C.
-
After cooling to room temperature, add the suspension to 100 ml of water to separate the dimethylcyclohexylamine hydrochloride.
-
Separate the organic phase and dry it by partial distillation.
-
Fries Rearrangement: To the dried organic phase, add 33 g (0.25 mol) of aluminum trichloride (B1173362) in portions over 30 minutes at room temperature, allowing the internal temperature to rise to 50°C.
-
Heat the mixture at 130°C for approximately 10 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to 60°C and pour it onto ice water.
-
Separate the phases and extract the aqueous phase twice with chlorobenzene.
-
Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent to yield 2-Hydroxy-5-methylbenzophenone. The expected yield is approximately 43 g (81%).
Method 2: Condensation of Benzotrichloride (B165768) with p-Cresol
This alternative synthesis route involves the condensation of benzotrichloride with p-cresol in the presence of a Lewis acid.
Experimental Protocol:
-
In a suitable reaction vessel, combine p-cresol and benzotrichloride in carbon disulfide.
-
Add aluminum chloride to the mixture and stir for 2 hours.
-
This reaction may form an intermediate, 6,12-diphenyl-2,8-dimethyl-6,12-epoxy-6H,12H-dibenzo[b,f]dioxocin.
-
Hydrolyze the intermediate with concentrated sulfuric acid at room temperature to yield the final product. A yield of up to 91% can be achieved through this hydrolysis step.
Applications in Drug Development
2-Hydroxy-5-methylbenzophenone serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been investigated for their antimicrobial properties.
Synthesis of Coumarin Derivatives
Coumarins are a class of compounds known for their wide range of biological activities, including antibacterial and antifungal properties. 2-Hydroxy-5-methylbenzophenone can be used as a phenolic precursor in the Pechmann condensation to synthesize substituted coumarins.
Logical Workflow for Synthesis and Evaluation of a Novel Coumarin Derivative
Caption: Workflow for the synthesis and antimicrobial evaluation of a coumarin derivative.
Experimental Protocol for Coumarin Synthesis and Antimicrobial Testing
Part 1: Synthesis of 6-Benzoyl-4,7-dimethylcoumarin
-
To 10.6 g (0.05 mol) of 2-Hydroxy-5-methylbenzophenone, add 6.5 g (0.05 mol) of ethyl acetoacetate.
-
Slowly add 20 ml of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 6-benzoyl-4,7-dimethylcoumarin.
Part 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the synthesized coumarin in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the coumarin stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data on Related Compounds
While specific quantitative data for derivatives of 2-Hydroxy-5-methylbenzophenone are not extensively available, the following table presents MIC values for related coumarin derivatives against various microorganisms, illustrating the potential antimicrobial efficacy of this class of compounds.
| Compound Class | Microorganism | MIC (μg/mL) |
| Dihydroxy-3-phenylcoumarins | Staphylococcus aureus | 11 - >500 |
| Bacillus cereus | 11 - >500 | |
| Listeria monocytogenes | 44 - >500 | |
| Hydroxycoumarins | Ralstonia solanacearum | 64 - 384 |
| Trifluoromethylcoumarins | Bacillus cereus | 1.5 mM |
| Listeria monocytogenes | 1.2 - 1.5 mM |
Conclusion
2-Hydroxy-5-methylbenzophenone is a chemical of significant interest due to its utility as a synthetic precursor for bioactive molecules. The synthesis of coumarin derivatives from this compound presents a promising avenue for the discovery of new antimicrobial agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of 2-Hydroxy-5-methylbenzophenone and its derivatives in their scientific endeavors. Further research into the structure-activity relationships of these compounds is warranted to optimize their therapeutic potential.
References
- 1. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
